Product packaging for 6-Bromo-1H-benzo[d]imidazol-7-amine(Cat. No.:CAS No. 1260883-50-8)

6-Bromo-1H-benzo[d]imidazol-7-amine

Cat. No.: B571852
CAS No.: 1260883-50-8
M. Wt: 212.05
InChI Key: DHUKVHRPLYJHAM-UHFFFAOYSA-N
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Description

6-Bromo-1H-benzo[d]imidazol-7-amine is a brominated benzimidazole derivative with the molecular formula C7H6BrN3 . This compound serves as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research. The presence of both a bromo substituent and an amine group on the benzimidazole scaffold makes it a versatile precursor for further functionalization, such as metal-catalyzed cross-coupling reactions, to create diverse libraries of heterocyclic compounds for biological screening. Benzimidazole derivatives, including structurally related amines such as 6-bromo-1H-benzo[d]imidazol-2-amine, are known to exhibit significant biological activity and are frequently investigated as potential inhibitors of protein kinases and other enzymatic targets . Researchers can utilize this high-purity compound to explore structure-activity relationships and develop novel bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Storage and Handling: For optimal stability, store in a cool, dry place, sealed under desiccant.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B571852 6-Bromo-1H-benzo[d]imidazol-7-amine CAS No. 1260883-50-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-benzimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUKVHRPLYJHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733701
Record name 5-Bromo-1H-benzimidazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260883-50-8
Record name 5-Bromo-1H-benzimidazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromo 1h Benzo D Imidazol 7 Amine and Its Analogues

Synthetic Routes to the Benzimidazole (B57391) Core Structure

The construction of the benzimidazole nucleus is a fundamental step in the synthesis of the target compound and its analogs. Several classical and modern methods are employed to achieve this, each with its own set of advantages and limitations.

Cyclization Reactions of Substituted Phenylenediamines

A prevalent and versatile method for synthesizing the benzimidazole core involves the condensation and subsequent cyclization of ortho-phenylenediamines with a one-carbon electrophile. Various reagents can serve as the C1 source, including aldehydes, formic acid, and their derivatives. encyclopedia.pubnih.gov The reaction typically proceeds under acidic conditions or with the aid of an oxidizing agent. encyclopedia.pub

For instance, the reaction of an appropriately substituted o-phenylenediamine (B120857) with an aldehyde, often facilitated by a catalyst, leads to the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzimidazole ring. A variety of catalysts, including metal-based systems and green catalysts, have been developed to promote this transformation under milder conditions. nih.gov The use of sodium hexafluoroaluminate (Na₃AlF₆) as a catalyst in the reaction of o-phenylenediamine with aromatic aldehydes in ethanol (B145695) at 50°C has been reported to give good yields. nih.gov

Reactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Yield (%)Reference
o-Phenylenediaminep-NitrobenzaldehydeNa₃AlF₆ (2 mol%)Ethanol5080 nih.gov
o-PhenylenediamineBenzaldehydeAu/TiO₂CHCl₃:MeOH (3:1)25High nih.gov
4-Nitro-1,2-phenylenediamineFormic acid10% HClWater8089

Table 1: Examples of Benzimidazole Synthesis via Cyclization of Phenylenediamines

Reductive Cyclization Pathways from Nitroaniline Derivatives

An alternative and efficient approach to the benzimidazole core is the reductive cyclization of ortho-nitroaniline derivatives. This one-pot process involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with a suitable carbonyl compound present in the reaction mixture. organic-chemistry.org This method is particularly useful as it allows for the formation of the benzimidazole ring from readily available nitroaromatic compounds.

A common strategy employs a reducing agent such as sodium dithionite (B78146) (Na₂S₂O₄) or a combination of a metal and an acid. For example, the reaction of o-nitroanilines with aldehydes in the presence of Na₂S₂O₄ in ethanol provides a versatile route to 2-substituted benzimidazoles. organic-chemistry.org Another reported system utilizes zinc powder and sodium bisulfite in water for the reductive cyclocondensation of 2-nitroaniline (B44862) with aromatic aldehydes. nih.gov

Starting MaterialReagentsSolventTemperature (°C)ProductYield (%)Reference
2-NitroanilineAromatic Aldehyde, Zn/NaHSO₃Water1002-ArylbenzimidazoleGood to Excellent nih.gov
2-NitroanilineFormic Acid, Fe, NH₄Cl--2H-BenzimidazoleHigh organic-chemistry.org

Table 2: Reductive Cyclization for Benzimidazole Synthesis

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of benzimidazoles, providing a highly efficient and atom-economical approach. These reactions often involve the in-situ formation of the key o-phenylenediamine or a related intermediate, which then cyclizes to form the benzimidazole ring. The specific components and catalysts can be varied to generate a diverse library of substituted benzimidazoles.

Regioselective Introduction of Bromo and Amino Functionalities

The synthesis of 6-Bromo-1H-benzo[d]imidazol-7-amine requires the precise and controlled introduction of a bromine atom at the 6-position and an amino group at the 7-position of the benzimidazole core. The electronic properties of the benzimidazole ring and any existing substituents heavily influence the regioselectivity of these functionalization reactions.

Direct Halogenation Techniques for Bromine Incorporation at Position 6

The introduction of a bromine atom at the 6-position can be achieved through electrophilic bromination of the benzimidazole ring. The position of bromination is directed by the existing substituents on the benzene (B151609) ring portion of the molecule. For the synthesis of the target compound, a key intermediate is 4-bromo-o-phenylenediamine. This can be prepared by the bromination of o-phenylenediamine, where the amino groups direct the incoming electrophile. A common method involves the protection of the amino groups as amides, followed by bromination and subsequent deprotection. For example, o-phenylenediamine can be treated with acetic anhydride (B1165640) to form the diacetyl derivative, which is then brominated with bromine in acetic acid. The resulting 4-bromo-o-phenyl diacetyl amide is then hydrolyzed to afford 4-bromo-o-phenylenediamine. prepchem.compatsnap.comgoogle.com

Starting MaterialReagentsSolventKey IntermediateReference
o-Phenylenediamine1. Acetic anhydride 2. Bromine/Acetic Acid 3. NaOHAcetic Acid, Methanol4-Bromo-o-phenylenediamine prepchem.compatsnap.comgoogle.com

Table 3: Synthesis of 4-Bromo-o-phenylenediamine

Strategic Amination Approaches for Position 7

The introduction of an amino group at the 7-position of a 6-bromobenzimidazole is a challenging transformation that requires a strategic approach. Direct amination is often difficult and can lead to a mixture of products. A more reliable method involves the introduction of a nitro group at the desired position, followed by its reduction to an amine.

The synthesis of this precursor would involve the cyclization of 4-bromo-5-nitro-1,2-phenylenediamine with a suitable C1 source like formic acid. The subsequent reduction of the nitro group at the 7-position would then yield the final product, this compound.

PrecursorReagentsProductYield (%)Reference
6-Bromo-2-ethyl-5,7-dinitrobenzimidazoleH₂, Pd/C7-Amino-6-bromo-2-ethyl-5-nitrobenzimidazole69 uni-bayreuth.de

Table 4: Example of Regioselective Reduction of a Nitro-Substituted Benzimidazole

Derivatization and Functionalization of the this compound Scaffold

The this compound structure possesses several reactive sites amenable to derivatization, including the bromine atom, the imidazole (B134444) nitrogens, and the exocyclic amino group. These sites allow for a variety of chemical modifications to generate a diverse library of compounds. While specific literature on the derivatization of this compound is limited, extensive research on analogous bromo-substituted and amino-substituted benzimidazoles provides a strong framework for predicting its reactivity and functionalization potential.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they have been widely applied to functionalize halogenated heterocyclic compounds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with a boronic acid or ester. While direct examples on this compound are not prevalent in the reviewed literature, studies on similar substrates, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), demonstrate the feasibility of such couplings. mdpi.com For instance, the Suzuki-Miyaura reaction of this brominated pyrimidine (B1678525) with various aryl-boronic acids using a Pd(PPh₃)₄ catalyst afforded the corresponding biaryl compounds in moderate to good yields. mdpi.com The reaction conditions for a model substrate are detailed in the table below.

Table 1: Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Phenylboronic Acid

Base Solvent Yield (%)
K₃PO₄ Toluene 40
K₃PO₄ Acetonitrile 36
K₃PO₄ 1,4-Dioxane 60

Data sourced from MDPI mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of arylamines from aryl halides. nih.gov The amination of bromo-substituted heterocycles, including bromoindoles and bromoimidazoles, has been successfully demonstrated. For unprotected bromoimidazoles, the choice of ligand is critical, with bulky biarylphosphine ligands like tBuBrettPhos showing high efficacy. nih.gov Research on 5-bromoindole (B119039) has shown that it can be coupled with anilines under aqueous conditions, which is particularly relevant for biomolecule modification.

A study on the amination of unprotected 4-bromo-1H-imidazole with various amines highlights the conditions applicable to such scaffolds.

Table 2: Buchwald-Hartwig Amination of Unprotected 4-Bromo-1H-imidazole

Amine Product Yield (%)
Aniline 4-(Phenylamino)-1H-imidazole 75
4-Methoxyaniline 4-((4-Methoxyphenyl)amino)-1H-imidazole 80
Morpholine 4-Morpholino-1H-imidazole 65

Data sourced from ACS Publications nih.gov

N-Arylation: The introduction of aryl groups at the nitrogen atoms of the benzimidazole core can significantly influence the biological properties of the resulting compounds. Copper-catalyzed N-arylation, often referred to as the Chan-Lam coupling, is a common method for this transformation. A study on 5-bromo-2-aminobenzimidazole demonstrated a successful Cu(II)-catalyzed N-arylation with various aryl boronic acids. nih.gov The reaction proceeded selectively on the imidazole nitrogen, yielding the desired N-aryl products in good yields. nih.gov

Table 3: Copper-Catalyzed N-Arylation of 5-bromo-2-aminobenzimidazole with Aryl Boronic Acids

Aryl Boronic Acid Product Yield (%)
Phenylboronic acid 5-Bromo-1-phenyl-1H-benzo[d]imidazol-2-amine 75
4-Methylphenylboronic acid 5-Bromo-1-(p-tolyl)-1H-benzo[d]imidazol-2-amine 80
4-Methoxyphenylboronic acid 5-Bromo-1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine 78

Data sourced from PMC nih.gov

N-Alkylation: The introduction of alkyl groups onto the benzimidazole nitrogen atoms is a common strategy in drug design. nih.gov This is typically achieved by reacting the benzimidazole with an alkyl halide in the presence of a base. For instance, 1H-benzo[d]imidazol-2-amine has been N-alkylated with ethyl bromide and benzyl (B1604629) bromide in the presence of potassium hydroxide (B78521) to afford the corresponding 1-alkylated products in high yields. acs.org

Table 4: N-Alkylation of 1H-benzo[d]imidazol-2-amine

Alkyl Halide Base Product Yield (%)
Ethyl bromide KOH 1-Ethyl-1H-benzo[d]imidazol-2-amine 89
Benzyl bromide KOH 1-Benzyl-1H-benzo[d]imidazol-2-amine 91

Data sourced from ACS Publications acs.org

The exocyclic amino group of this compound and its analogues is a key site for functionalization. Standard transformations such as acylation, sulfonylation, and reductive amination can be employed to introduce a wide variety of substituents.

For example, the amino group of 5-bromo-2-aminobenzimidazole has been selectively protected by reacting it with acetic anhydride to form the corresponding acetamide. nih.gov This transformation is crucial for directing subsequent reactions, such as N-arylation, to the imidazole nitrogen atoms.

Further modifications can include the formation of Schiff bases through condensation with aldehydes, which can then be reduced to secondary amines. While specific examples for this compound are not detailed in the available literature, these standard synthetic transformations are expected to be applicable to its amino functionality, allowing for the creation of a broad range of derivatives for further investigation.

Advanced Spectroscopic and Analytical Characterization of 6 Bromo 1h Benzo D Imidazol 7 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 6-Bromo-1H-benzo[d]imidazol-7-amine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In ¹H NMR spectra of benzimidazole (B57391) derivatives, the proton signals of the benzimidazole core typically appear in the aromatic region (δ 7.0-8.5 ppm). For instance, in 1H-benzo[d]imidazole, the C2-H proton resonates at approximately 8.19 ppm, while the protons on the benzene (B151609) ring (C4-H, C7-H, C5-H, and C6-H) appear between 7.15 and 7.58 ppm. rsc.org The N-H proton of the imidazole (B134444) ring is often observed as a broad singlet at a downfield chemical shift, around 12.43 ppm, due to hydrogen bonding. rsc.org Substituents on the benzimidazole ring cause predictable shifts in the proton signals. For example, in 5-chloro-1H-benzo[d]imidazole, the C2-H proton is found at 8.26 ppm, and the N-H proton is at 12.60 ppm. rsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. In the parent 1H-benzo[d]imidazole, the carbon atoms of the benzene ring resonate in the range of δ 115-142 ppm. rsc.org For a 3-bromo benzimidazolone polymer, the aromatic C-H carbons appear at 123.5, 122.4, and 108.1 ppm, while the carbon attached to the bromine (C-Br) is found at 101.04 ppm. rsc.org The chemical shifts in both ¹H and ¹³C NMR are crucial for confirming the successful synthesis and for the structural elucidation of new derivatives. tandfonline.commdpi.com Two-dimensional NMR techniques, such as COSY and HMBC, are often used to establish connectivity between protons and carbons, further solidifying the structural assignment. mdpi.com

Table 1: Representative NMR Data for Benzimidazole Derivatives

Compound Nucleus Chemical Shift (δ, ppm)
1H-Benzo[d]imidazole rsc.org ¹H 12.43 (s, 1H, NH), 8.19 (s, 1H, C2H), 7.58-7.56 (dd, 2H, C4H & C7H), 7.19-7.15 (m, 2H, C5H & C6H)
¹³C 141.85, 138.08, 121.63, 115.44
5-Chloro-1H-benzo[d]imidazole rsc.org ¹H 12.60 (s, 1H, NH), 8.26 (s, 1H, C2H), 7.68 (s, 1H, C4), 7.62 (d, 1H, J=15.6 Hz, C6H), 7.20 (d, 1H, J=15.6 Hz, C7H)
¹³C 143.41, 121.96, 120.18, 118.48, 113.01, 111.55
5-Nitro-1H-benzo[d]imidazole rsc.org ¹H 13.01 (s, 1H, NH), 8.54 (s, 1H, C2H), 8.51 (s, 1H, C4H), 8.11 (d, 1H, J=6.8 Hz, C6H), 7.77 (d, 1H, J=6.8 Hz, C7H)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound derivatives. This information is critical for confirming the identity and purity of the synthesized compounds. mdpi.comjyoungpharm.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For instance, the calculated mass of a benzimidazole derivative can be compared to the experimentally observed mass to confirm its structure. tandfonline.comrsc.org

The fragmentation patterns observed in the mass spectrum provide valuable structural information. The fragmentation of the benzimidazole core can lead to characteristic ions. For example, the mass spectrum of 1H-benzo[d]imidazole shows a molecular ion peak (M+) at m/z 118, along with fragment ions at m/z 91, 78, and 63. rsc.org Analysis of these fragments helps in piecing together the structure of the parent molecule.

Different ionization techniques can be employed, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). MALDI-TOF (Time-of-Flight) MS, for example, is particularly useful for the analysis of larger biomolecules and has been adapted for polysaccharide analysis through derivatization with benzimidazole tags. mdpi.comnih.govresearchgate.net This derivatization enhances the sensitivity of the MS analysis. mdpi.comnih.gov

Table 2: Mass Spectrometry Data for Selected Benzimidazole Derivatives

Compound Ionization Method Observed m/z
1H-Benzo[d]imidazole rsc.org Not specified 118 (M+), 91, 78, 63
5-Chloro-1H-benzo[d]imidazole rsc.org Not specified 154 (M+2), 152 (M+), 127, 125, 90, 78, 63
5-Nitro-1H-benzo[d]imidazole rsc.org Not specified 163 (M+), 133, 117, 90, 78, 63

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.

A prominent feature in the IR spectra of benzimidazole derivatives is the N-H stretching vibration, which typically appears in the region of 3100-3500 cm⁻¹. rsc.orgresearchgate.net For example, in 1H-benzo[d]imidazole, the N-H stretch is observed at 3112 cm⁻¹. rsc.org The C=N stretching vibration of the imidazole ring is another characteristic band, usually found around 1500-1650 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. mdpi.com

The presence of the bromine substituent can also be inferred from the IR spectrum, with the C-Br stretching vibration typically appearing in the lower frequency region of the spectrum. For bromo-substituted analogs of certain benzimidazole hybrids, characteristic stretching bands have been observed in the range of 741–748 cm⁻¹. nih.gov The positions of these absorption bands can be influenced by the electronic effects of other substituents on the benzimidazole ring. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Benzimidazole Derivatives

Functional Group Typical Wavenumber Range (cm⁻¹)
N-H Stretch 3100 - 3500
Aromatic C-H Stretch > 3000
C=N Stretch (Imidazole) 1500 - 1650
C=C Stretch (Aromatic) 1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For this compound and its derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions within the aromatic and heterocyclic ring systems.

The parent benzimidazole molecule exhibits absorption maxima that can be influenced by substituents. For instance, the introduction of a bromine atom can cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system. In a study of 1-(2-bromoaryl)benzimidazoles, the parent compound showed an absorption maximum at 304 nm, which was red-shifted compared to 1-phenylbenzimidazole (283 nm). beilstein-journals.org

The solvent can also influence the position and intensity of the absorption bands. Solvatochromism, the change in color of a solution with a change in solvent polarity, can provide information about the nature of the electronic transitions. researchgate.net Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic transitions observed in the UV-Vis spectra. nih.gov

Table 4: UV-Vis Absorption Maxima (λmax) for Selected Benzimidazole Derivatives

Compound Solvent λmax (nm)
1-Phenylbenzimidazole beilstein-journals.org CHCl₃ 283
Benzo[d]imidazo[2,1-b]benzoselenoazole (parent) beilstein-journals.org CHCl₃ 304
(1H-Benzimidazol-2-ylmethyl)-(2-nitro-phenyl)-amine arabjchem.org Ethanol (B145695) 251

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized derivative of this compound and for assessing its purity. mdpi.comresearchgate.net

The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correct composition of the compound. mdpi.comasianpubs.org For example, for a synthesized benzimidazole derivative with the formula C₁₅H₁₅N₃O, the calculated elemental composition would be C 71.13%, H 5.97%, and N 16.59%. nih.gov If the experimental results are very close to these values, it supports the assigned structure. nih.gov

Elemental analysis is often used in conjunction with other spectroscopic techniques to provide a complete and unambiguous characterization of the compound. researchcommons.orgbohrium.comajrconline.org

Table 5: Example of Elemental Analysis Data for a Benzimidazole Derivative (C₁₅H₁₅N₃O)

Element Calculated (%) Found (%)
C 71.13 71.11
H 5.97 5.90

Advanced Techniques (e.g., X-ray Crystallography for Solid-State Structure)

In the study of benzimidazole derivatives, X-ray crystallography has been used to confirm the planar nature of the tetracyclic ring system in benzo[d]imidazo[2,1-b]benzoselenoazoles. beilstein-journals.org The substitution pattern on the benzimidazole ring can influence the crystal packing and intermolecular interactions, such as hydrogen bonding. These interactions can play a significant role in the physical and biological properties of the compounds.

While obtaining suitable single crystals for X-ray analysis can be challenging, the detailed structural information it provides is invaluable for understanding the structure-property relationships of this compound derivatives.

Computational Chemistry and Theoretical Investigations of 6 Bromo 1h Benzo D Imidazol 7 Amine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net It provides a balance between accuracy and computational cost, making it ideal for investigating systems like substituted benzimidazoles. DFT methods are used to determine a molecule's ground-state energy, electron density, and other fundamental properties. acs.org

The first step in most computational analyses is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the stable conformer. For 6-Bromo-1H-benzo[d]imidazol-7-amine, this would be achieved using a DFT functional, such as B3LYP, paired with a basis set like 6-311++G(d,p). researchgate.net The optimization would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles.

The benzimidazole (B57391) ring system itself is largely planar. researchgate.net The substituents—a bromine atom and an amine group on the benzene (B151609) ring—would influence the local geometry. The optimization process would precisely calculate the C-Br, C-N, and N-H bond lengths and the angles they form with the benzimidazole core. Conformational analysis would also explore the rotational barrier of the amine group's hydrogen atoms, identifying the most stable orientation.

Table 1: Representative Optimized Geometric Parameters for a Substituted Benzimidazole Scaffold (Note: Data is illustrative, based on typical values for related structures)

ParameterBond Length (Å)ParameterBond Angle (°)
C-C (aromatic)1.39 - 1.42C-C-C (aromatic)118 - 121
C-N (imidazole)1.32 - 1.38C-N-C (imidazole)108 - 110
C=N (imidazole)~1.30N-C-N (imidazole)~112
C-Br~1.90C-C-Br~120
C-NH₂~1.40C-C-N (amine)~120

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net

A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small energy gap indicates a molecule is more reactive. researchgate.net For this compound, the electron-donating amine group and the electron-withdrawing (by induction) bromine atom would influence the energies of these orbitals. DFT calculations can precisely determine these energies and map the electron density distribution of the HOMO and LUMO across the molecule. In related benzimidazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO resides on the electron-deficient areas. researchgate.net

Table 2: Illustrative FMO Data from a Related Bromo-Benzimidazole Derivative (Source: Based on data for 6-bromo-2-(4-chlorophenyl)-1H-benzimidazole) researchgate.net

ParameterEnergy (eV)
HOMO Energy-6.2
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.4

Global reactivity descriptors are calculated from HOMO and LUMO energies to quantify a molecule's reactivity profile. researchgate.net These descriptors, derived from conceptual DFT, include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Harder molecules have a larger energy gap. mdpi.com

Chemical Potential (μ): Represents the escaping tendency of electrons. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). mdpi.com

These parameters are invaluable for predicting how a molecule will behave in a chemical reaction. For this compound, these descriptors would help predict its susceptibility to electrophilic or nucleophilic attack.

Table 3: Calculated Global Reactivity Descriptors for a Related Bromo-Benzimidazole (Source: Based on data for 6-bromo-2-(4-chlorophenyl)-1H-benzimidazole) researchgate.net

DescriptorDefinitionCalculated Value (eV)
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.2
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-4.0
Electrophilicity Index (ω)μ² / (2η)3.64

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stabilization energy (E2) associated with these charge transfer events. researchgate.netresearchgate.net

For this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen atoms of the amine and imidazole (B134444) groups into antibonding orbitals (π*) of the aromatic system. These interactions are crucial for the molecule's stability. The analysis also confirms the hybridization of atoms (e.g., sp² for aromatic carbons and nitrogens), providing a more nuanced understanding of the bonding than simple Lewis structures can offer. researchgate.net

DFT calculations can accurately predict spectroscopic data, which is essential for structural confirmation.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. mdpi.com These predicted shifts can be compared with experimental data to validate the proposed structure. acs.org

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λ_max) in the UV-Visible spectrum. ekb.eg This analysis helps to understand the electronic structure and can be correlated with FMO analysis, as the main transitions often involve the HOMO and LUMO. nih.gov

For this compound, TD-DFT would likely predict π → π* transitions characteristic of the benzimidazole chromophore. ekb.eg

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations explore its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water). researchgate.net

For this compound, an MD simulation could:

Analyze its conformational flexibility, particularly the rotation of the amine group and any puckering of the imidazole ring.

Study its interaction with solvent molecules, revealing how hydrogen bonds are formed and broken with water.

If a biological target is known, MD simulations can be used to model the binding of the molecule to the target's active site, assessing the stability of the resulting complex over time. This is crucial for understanding potential mechanisms of action in a biological context. researchgate.net Studies on related benzimidazoles have used MD simulations to evaluate their dynamic stability within the active sites of proteins. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for predicting the biological efficacy of novel compounds. ijpsr.com This approach establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsr.combiointerfaceresearch.com For benzimidazole derivatives, QSAR studies are instrumental in identifying the key structural, electronic, and physicochemical features that govern their therapeutic potential. ijpsr.comresearchgate.net

While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on analogous substituted benzimidazoles. tandfonline.comsci-hub.sethieme-connect.com These studies typically involve the calculation of a wide array of molecular descriptors, which are numerical representations of a molecule's properties. A statistical method, such as Multiple Linear Regression (MLR), is then employed to build a model that links these descriptors to the observed biological activity (e.g., IC₅₀ values). ijpsr.comresearchgate.net

For a molecule like this compound, the key descriptors would likely encompass:

Electronic Descriptors: The electron-withdrawing nature of the bromine atom at the 6-position and the electron-donating character of the amine group at the 7-position would significantly influence the electronic landscape of the molecule. A 3D-QSAR study on 5-HT₄ receptor antagonists highlighted that an electronegative bromo atom at the 6-position of the benzimidazole ring had a favorable effect on affinity, attributed to beneficial electrostatic and van der Waals interactions within the receptor's binding site. nih.govuab.cat Conversely, the same study noted that a 7-amino substituent had a detrimental effect in that specific context. uab.cat

Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule. Descriptors like the Balaban J index and molecular connectivity indices have been shown to correlate with the antibacterial activity of benzimidazole derivatives. researchgate.net

Physicochemical Descriptors: Properties like lipophilicity (logP) and topological polar surface area (TPSA) are crucial. ijpsr.com Lipophilicity affects how a molecule crosses cell membranes, while TPSA is related to hydrogen bonding potential and permeability. ijpsr.com QSAR models for antileukemic benzimidazoles have suggested that the presence of amine groups is beneficial for biological activity. tandfonline.com

The development of a robust QSAR model for this compound and its analogs would involve synthesizing a series of related compounds, evaluating their biological activity, calculating a range of descriptors, and then using statistical methods to generate and validate a predictive model. tandfonline.com Such a model could then guide the design of new derivatives with potentially enhanced efficacy. sci-hub.se

Table 1: Representative Molecular Descriptors in Benzimidazole QSAR Studies

Descriptor TypeDescriptor ExampleSignificance in Biological Activity PredictionReference
ElectronicVAMP LUMORelates to the molecule's ability to accept electrons, influencing receptor interactions. researchgate.net
TopologicalBalaban J IndexDescribes the branching and shape of the molecule, affecting how it fits into a binding site. researchgate.net
PhysicochemicalTopological Polar Surface Area (TPSA)Predicts hydrogen bonding capacity and membrane permeability. ijpsr.com
PhysicochemicalImplicit logP (iLOGP)Measures the lipophilicity of the molecule, crucial for absorption and distribution. ijpsr.com
Steric/ShapeKier's Alpha Shape Index (kα2)Quantifies molecular shape, which is critical for ligand-receptor complementarity. researchgate.net
H-BondingHydrogen Bond AcceptorsCounts the number of hydrogen bond acceptors, influencing binding affinity. ijpsr.com

This table is illustrative and based on general findings for benzimidazole derivatives.

Theoretical Exploration of Nonlinear Optical (NLO) Properties

The field of nonlinear optics (NLO) explores how intense light interacts with materials to produce new optical effects, with applications in telecommunications, optical computing, and frequency conversion. researchgate.net Organic molecules, particularly those with a donor-π-acceptor (D-π-A) architecture, are of significant interest for NLO applications due to their large optical nonlinearities and the tunability of their properties through synthetic chemistry. nih.govmdpi.com The benzimidazole scaffold is a promising component in the design of NLO materials. nih.govacs.org

Theoretical investigations, primarily using Density Functional Theory (DFT), are powerful tools for predicting and understanding the NLO properties of molecules like this compound. nih.govmdpi.comresearchgate.net These calculations can determine key parameters such as the dipole moment (μ), linear polarizability (α), and, most importantly, the first hyperpolarizability (β), which is a measure of the second-order NLO response. mdpi.comresearchgate.net

For this compound, the arrangement of substituents is critical. The amino group (-NH₂) at the 7-position acts as a strong electron-donating group (D), while the bromo group (-Br) at the 6-position is an electron-withdrawing group (A). These are attached to the π-conjugated benzimidazole system, creating an intramolecular charge transfer system that is a prerequisite for a significant NLO response. mdpi.com

A computational study on the closely related 5-bromo-2-aminobenzimidazole derivatives demonstrated the effectiveness of DFT calculations in evaluating NLO properties. mdpi.com Key findings from such theoretical explorations include:

Computational Methods: Functionals like CAM-B3LYP, LC-BLYP, and ωB97XD with a suitable basis set (e.g., 6-31+G(d,p)) are commonly used to calculate NLO parameters. mdpi.com The CAM-B3LYP functional, in particular, is often reliable for hyperpolarizability calculations due to its treatment of long-range interactions. mdpi.com

Frontier Molecular Orbitals (FMOs): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a crucial indicator. A smaller energy gap generally correlates with higher polarizability and a larger NLO response, as it indicates easier intramolecular charge transfer. nih.govacs.org

Hyperpolarizability (β): The total first hyperpolarizability (β₀ or β_tot) is the primary figure of merit for second-order NLO materials. nih.govmdpi.com Calculations predict how the substitution pattern influences this value. The introduction of strong donor and acceptor groups across the π-system is a known strategy to enhance the β value. mdpi.com In one study, substitution with acceptor groups on a benzimidazole-thiazole system increased the nonlinear response. mdpi.com

Table 2: Representative Theoretically Calculated NLO Properties of Substituted Benzimidazoles

Compound/Derivative ClassMethod/FunctionalDipole Moment (μ) [D]Polarizability (α₀) [× 10⁻²³ esu]First Hyperpolarizability (β_tot) [× 10⁻³⁰ esu]Reference
5-Bromo-2-aminobenzimidazole Deriv.CAM-B3LYP-~247 (au)5.66 mdpi.com
N-1-sulfonyl substituted benzimidazole (2b)DFT7.49-- nih.gov
N-1-sulfonyl substituted benzimidazole (2e)CAM-B3LYP3.044.866- nih.gov
N-1-sulfonyl substituted benzimidazole (2e)M06-5.379- nih.gov
2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazoleB3LYP/6-311++G(d,p)ComputedComputedComputed researchgate.net

Note: Values are illustrative and sourced from studies on various benzimidazole derivatives. Direct comparison requires identical computational methods. "au" refers to atomic units.

Mechanistic Investigations of Biological Activities of 6 Bromo 1h Benzo D Imidazol 7 Amine Derivatives in Vitro Studies

Anticancer Potential: Cellular and Molecular Mechanisms (In Vitro)

Derivatives of halogenated benzimidazoles have demonstrated significant potential as anticancer agents through various cellular and molecular mechanisms. In vitro studies have been crucial in elucidating their cytotoxicity against cancer cell lines and the underlying pathways they trigger to inhibit cell growth and induce cell death.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

The anticancer potential of benzimidazole (B57391) derivatives is frequently initiated by assessing their cytotoxic effects against a panel of human cancer cell lines. These assays determine the concentration of the compound required to inhibit cell growth by 50% (IC50 or GI50).

A series of novel 1H-benzo[d]imidazoles (BBZs) were evaluated against 60 human cancer cell lines by the National Cancer Institute (NCI). acs.org Among these, compounds 11a , 12a , and 12b were identified as the most potent, displaying 50% growth inhibition (GI50) at concentrations ranging from 0.16 to 3.6 μM. acs.org Another study on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids found that compounds 6c (3-Br substituted) and 6i (3-F substituted) exhibited potent cytotoxic activity, with IC50 values from 7.82 to 10.21 μM across different cancer cell lines, comparable to standard chemotherapeutic drugs. mdpi.com These compounds also showed a degree of selectivity for cancer cells over normal cells, an important attribute for potential drug candidates. mdpi.com

Furthermore, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives were synthesized and tested for their anticancer activity. nih.gov Compound 12e from this series showed significant growth inhibition against multiple cancer cell lines in the NCI-60 screen. nih.gov

Compound/Derivative ClassCancer Cell Line(s)Potency (IC50 / GI50)Source(s)
11a, 12a, 12b (1H-benzo[d]imidazoles)NCI-60 Panel0.16 - 3.6 μM (GI50) acs.org
6c, 6i (Benzylidenebenzohydrazide hybrids)HCT-116, HepG2, MCF-77.82 - 10.21 μM (IC50) mdpi.com
12n (Quinolin-4-amine derivative)A549, MCF-7, MKN-457.3 - 13.4 μM (IC50) nih.gov
12l (Sulfonamide derivative)V600EBRAF mutant cell line0.49 µM (IC50) nih.gov
13k (Quinazoline derivative)Various tumour cell lines0.09 - 0.43 μM (IC50) nih.gov

Mechanism of Action via Enzyme Inhibition (e.g., Topoisomerase I, other relevant cellular enzymes)

A primary mechanism through which benzimidazole derivatives exert their anticancer effects is by inhibiting key enzymes involved in cancer cell proliferation and survival.

Topoisomerase I Inhibition: Human topoisomerase I (Hu Topo I) is a critical enzyme that relaxes DNA supercoils during replication and transcription. Its inhibition leads to DNA damage and cell death. A study identified that the benzimidazole derivative 12b inhibited 50% of Hu Topo I's DNA relaxation activity at a concentration of 16 μM, an activity comparable to the well-known inhibitor camptothecin. acs.org This suggests that targeting this enzyme is a key part of the compound's anticancer action. acs.org

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Several benzimidazole derivatives have been developed as potent kinase inhibitors.

Multi-Kinase Inhibition: Compounds 6h and 6i from a series of benzohydrazide (B10538) hybrids were found to be potent inhibitors of multiple kinases, including EGFR, HER2, and CDK2. mdpi.comnih.gov Compound 6i also showed strong inhibitory effects against the mTOR enzyme. mdpi.comnih.gov

BRAF Inhibition: Mutations in the BRAF kinase are common in many cancers. A novel set of sulfonamide-linked benzimidazole derivatives were designed as V600E-mutated BRAF (V600EBRAF) inhibitors. nih.gov Compounds 12e , 12i , and particularly 12l (IC50 = 0.49 µM), demonstrated potent and selective inhibition of V600EBRAF over wild-type BRAF. nih.gov

PI3Kα Inhibition: The PI3K/Akt/mTOR pathway is a central signaling cascade in cell growth and survival. A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were developed as PI3Kα inhibitors, with compound 13k showing an IC50 value of 1.94 nM. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is essential for the synthesis of nucleic acids and amino acids. Its inhibition can halt cell proliferation. Docking studies have suggested that N,2,6-trisubstituted 1H-benzimidazole derivatives may target DHFR, and compound 4c from this class showed an IC50 of 2.35 μM against this enzyme, indicating it as a promising target for both antimicrobial and anticancer effects. nih.gov

Interaction with Nucleic Acids (e.g., DNA binding, intercalation, thermal stabilization)

Direct interaction with DNA is another significant mechanism of action for benzimidazole derivatives. These small molecules can bind to DNA grooves or intercalate between base pairs, disrupting DNA replication and transcription and ultimately leading to cell death.

Spectroscopic studies, including UV-vis absorption, fluorescence, and circular dichroism, have been employed to investigate these interactions. For a series of novel 1H-benzo[d]imidazoles (BBZs), compounds 11a , 12a , and 12b demonstrated a strong binding affinity for AT-rich sequences of B-DNA. acs.org This binding was characterized by a significant red shift in the absorption spectra and an increase in the thermal melting temperature (ΔTm) of the DNA, indicating stabilization of the DNA duplex. acs.org

Similarly, novel benzimidazole Schiff base ligands and their metal(II) complexes were studied for their DNA binding properties. rsc.org The studies, using UV-Visible absorption spectroscopy and DNA thermal denaturation, confirmed that both the ligands and their complexes act as moderate to strong DNA binders, with binding constants (Kb) indicating significant interaction. rsc.org The presence of extended aromatic systems in these molecules is thought to favor intercalation between DNA base pairs. rsc.org

Cell Cycle Perturbation Analysis (e.g., G2/M phase arrest)

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Many anticancer agents function by disrupting this cycle, leading to a halt in proliferation and, often, apoptosis. Flow cytometry analysis has consistently shown that various benzimidazole derivatives induce cell cycle arrest, predominantly in the G2/M phase.

Treatment of cancer cells with the potent benzimidazole derivatives 11a , 12a , and 12b resulted in a significant accumulation of cells in the G2/M phase of the cell cycle. acs.org This arrest prevents the cells from entering mitosis, thereby inhibiting cell division. acs.org Similarly, the lead benzohydrazide hybrid compound 6i was found to induce cell cycle arrest in HepG2 liver cancer cells. mdpi.comnih.gov The quinazoline (B50416) derivative 13k also caused a G2/M phase arrest in HCC827 cells. nih.gov This effect is often a direct consequence of DNA damage or the inhibition of enzymes like topoisomerases and kinases that are critical for cell cycle progression. acs.orgnih.gov

Apoptosis Induction Pathways (In Vitro)

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Evasion of apoptosis is a hallmark of cancer, and inducing it is a key strategy for many anticancer therapies. In vitro studies have shown that benzimidazole derivatives can effectively trigger apoptosis in cancer cells.

The mechanistic study of the benzohydrazide hybrid 6i revealed its ability to induce apoptosis in HepG2 cells. mdpi.comnih.gov This was accompanied by the upregulation of the pro-apoptotic proteins caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.comnih.gov The activation of effector caspases like caspase-3 is a central event in the apoptotic cascade, leading to the cleavage of cellular substrates and cell death. The modulation of Bcl-2 family proteins indicates the involvement of the intrinsic (mitochondrial) pathway of apoptosis. nih.gov

Further evidence comes from studies on the PI3Kα inhibitor 13k , which dose-dependently induced apoptosis in HCC827 cells. nih.gov Analysis using Annexin V-FITC/PI double staining and Hoechst 33342 staining confirmed classic apoptotic features like cell shrinkage and DNA fragmentation. nih.gov

Antimicrobial Activity: Mechanistic Insights (In Vitro)

In addition to their anticancer properties, benzimidazole derivatives, including brominated analogues, exhibit a broad spectrum of antimicrobial activity. Mechanistic studies point towards the inhibition of essential microbial enzymes and processes.

Derivatives of 5-bromo-1H-benzo[d]imidazol-2-amine have been investigated for their potential against ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The antibacterial activity is often quantified by the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). For instance, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives showed good inhibition against Gram-positive bacteria with MIC values ranging from 64–512 μg/mL. acs.org A specific derivative, (E)-2-(2-(4-hydroxyphenyl)vinyl) (5-bromo-1H-benzo[d]imidazol-2-yl), has also been noted for its antibacterial and antifungal properties. neu.edu.tr

Potential enzymatic targets for the antimicrobial action of these compounds include dihydrofolate reductase (DHFR) and DNA gyrase B. nih.govuc.pt DHFR is vital for nucleotide synthesis in bacteria, and its inhibition starves the cell of essential building blocks. nih.gov DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, and its inhibition leads to a rapid cessation of bacterial growth. The design of benzimidazoles that fit the pharmacophore model for DNA gyrase B inhibitors represents a targeted approach to developing new antibiotics. uc.pt

Derivative ClassMicrobial Strain(s)Activity/TargetSource(s)
5-bromo-1H-benzo[d]imidazol-2-amine derivativesESBL E. coli, MRSAAntibacterial activity researchgate.net
N-alkylated-2-phenyl-1H-benzimidazolesS. aureus, S. faecalis, B. subtilisMIC values: 64–512 μg/mL acs.org
N,2,6-trisubstituted 1H-benzimidazolesBacteria and FungiDHFR inhibition nih.gov
2-(aminophenyl)-5(6)-substituted-1H-benzimidazolesBacteriaDNA gyrase B inhibition uc.pt
(E)-2-(2-(4-hydroxyphenyl)vinyl) (5-bromo-1H-benzo[d]imidazol-2-yl)Bacteria and FungiAntimicrobial activity neu.edu.tr

Mechan

Non Biological Applications of 6 Bromo 1h Benzo D Imidazol 7 Amine Derivatives

Applications in Materials Science

The inherent aromaticity and tunable electronic properties of the benzimidazole (B57391) core make it an attractive candidate for the creation of advanced materials. By chemically modifying the 6-bromo-1H-benzo[d]imidazol-7-amine structure, researchers can engineer molecules with specific optical and electronic characteristics.

Development of Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in telecommunications, optical computing, and information processing. nih.gov Organic molecules with large second-order NLO responses typically possess a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer. The this compound framework is an ideal platform for designing such chromophores. The electron-donating amino group and the electron-withdrawing bromo-substituted benzimidazole ring can act as the donor and acceptor moieties, respectively.

While direct studies on this compound derivatives for NLO applications are not yet prevalent, research on the closely related isomer, 5-bromo-2-aminobenzimidazole, provides significant insights. A study on the N-arylation of 5-bromo-2-aminobenzimidazole has demonstrated the potential of these systems as NLO materials. nih.gov The synthesis of various derivatives was achieved through copper-catalyzed N-arylation reactions, highlighting a viable synthetic route. nih.gov

Table 1: Synthesis of N-Aryl-5-bromo-2-aminobenzimidazole Derivatives

Entry Aryl Boronic Acid Product Yield (%)
1a Phenylboronic acid N-phenyl-5-bromo-1H-benzo[d]imidazol-2-amine 75
1b 4-Methylphenylboronic acid N-(4-methylphenyl)-5-bromo-1H-benzo[d]imidazol-2-amine 80
1c 4-Methoxyphenylboronic acid N-(4-methoxyphenyl)-5-bromo-1H-benzo[d]imidazol-2-amine 82
1d 4-Chlorophenylboronic acid N-(4-chlorophenyl)-5-bromo-1H-benzo[d]imidazol-2-amine 70
1e 4-Nitrophenylboronic acid N-(4-nitrophenyl)-5-bromo-1H-benzo[d]imidazol-2-amine 65
1f 2-Thienylboronic acid N-(2-thienyl)-5-bromo-1H-benzo[d]imidazol-2-amine 78

Data sourced from a study on N-arylation of 5-bromo-2-aminobenzimidazole. nih.gov

Computational studies on these derivatives have revealed significant first hyperpolarizability (βo) values, a key indicator of second-order NLO activity. nih.gov The strategic placement of electron-donating and electron-withdrawing groups on the N-aryl substituent allows for the fine-tuning of the NLO response. This principle can be directly applied to derivatives of this compound, suggesting a promising avenue for the development of novel, high-performance NLO materials. Further research into benzimidazole-based chromophores has also shown that their NLO properties can be switched by protonation/deprotonation, opening up possibilities for NLO switches. nih.gov

Potential in Organic Electronics and Functional Materials

The same electronic characteristics that make this compound derivatives promising for NLO applications also suggest their potential in the broader field of organic electronics. The ability to act as both electron donors and acceptors, coupled with the inherent charge transport properties of the benzimidazole core, makes them suitable for a variety of applications.

Derivatives of this compound could be explored as components in:

Organic Light-Emitting Diodes (OLEDs): As host materials, emitting dopants, or charge-transporting layers.

Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer of solar cells.

Organic Field-Effect Transistors (OFETs): As the semiconducting channel material.

The synthesis of N-arylated derivatives, as demonstrated for the 5-bromo isomer, provides a versatile platform for creating a library of materials with tailored electronic properties. nih.gov The introduction of different aryl groups can modulate the HOMO/LUMO energy levels, influencing the charge injection and transport characteristics of the resulting material.

Role in Catalysis and Ligand Design

The nitrogen atoms in the imidazole (B134444) ring of this compound make it an excellent candidate for ligand design in coordination chemistry and catalysis. The presence of the additional amino group provides a further coordination site, allowing for the formation of multidentate ligands.

Ligands in Transition Metal-Catalyzed Organic Transformations

Benzimidazole-based ligands have been successfully employed in a variety of transition metal-catalyzed reactions. Their strong σ-donating ability and the stability of the resulting metal complexes make them highly effective. Derivatives of this compound can be readily functionalized to create a diverse range of ligands.

For instance, the amino group can be converted into an imine through condensation with an aldehyde, creating a Schiff base ligand. These ligands are known to form stable complexes with a variety of transition metals, including cobalt and copper. nih.gov These complexes have shown catalytic activity in various transformations.

A recent study demonstrated the use of a pincer-type N-heterocyclic carbene (NHC) manganese(I) complex for the N-alkylation of 2-aminoazoles. acs.org This highlights the potential of benzimidazole-derived ligands in sustainable catalysis using earth-abundant metals. The this compound scaffold could be used to develop similar pincer ligands, where the amino group and the imidazole ring coordinate to the metal center.

Table 2: Representative Transition Metal Complexes with Benzimidazole-Derived Ligands

Ligand Type Metal Ion Potential Catalytic Application
Benzimidazole Schiff Base Co(III), Cu(II) Oxidation, Reduction, C-C coupling
N-Heterocyclic Carbene (NHC) Mn(I) N-alkylation, Hydrogenation
Bidentate N,N-ligand Ni(II), Zn(II) Cross-coupling reactions

This table is a generalized representation based on existing literature on benzimidazole-based ligands. nih.govnih.gov

Catalytic Activity in Specific Reactions

While specific catalytic applications of this compound derivatives are yet to be extensively reported, the broader class of benzimidazole compounds has shown promise. For example, zinc nanoparticles have been used to catalyze the synthesis of benzimidazole derivatives themselves, showcasing the interaction of this heterocyclic system with metal catalysts. mdpi.com

The functional groups on this compound offer multiple points for modification, allowing for the design of catalysts for specific reactions. The bromine atom can participate in cross-coupling reactions to introduce further functionality, while the amino group can be used as an anchoring point for catalytic moieties. The development of chiral derivatives could also lead to applications in asymmetric catalysis.

While direct experimental data on the non-biological applications of this compound derivatives is still emerging, the foundational knowledge from closely related benzimidazole systems provides a strong impetus for future research. The unique electronic and structural features of this compound make it a highly attractive scaffold for the development of next-generation non-linear optical materials, organic electronic components, and versatile ligands for transition metal catalysis. The synthetic accessibility and the potential for fine-tuning its properties through chemical modification position this compound as a valuable building block for materials scientists and chemists.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlations between Structural Modifications and Biological Potency

The biological potency of benzimidazole (B57391) derivatives is highly dependent on the nature and position of substituents on both the benzene (B151609) and imidazole (B134444) rings. The presence of a halogen, such as bromine, and an amine group at positions 6 and 7, respectively, is expected to significantly influence the molecule's interactions with biological targets.

Research on various benzimidazole derivatives has established clear SAR trends. For instance, in the development of anticancer agents, halogen substituents have been shown to enhance potency. The inclusion of a 4-bromo substituent on a benzimidazole derivative was noted in the development of RAF kinase inhibitors. nih.gov Similarly, a benzyl (B1604629) substitution with a bromine atom at the 4th position of a 5,6-dichloro-benzimidazole scaffold resulted in a potent anti-androgen agent. nih.gov In a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids, compounds with a bromo or fluoro substituent at the 3-position of the phenyl ring exhibited potent and selective cytotoxic activity against several cancer cell lines. mdpi.com

The position of the substituent is also critical. Studies on Polo-Like Kinase 1 (PLK1) inhibitors, a potential drug target in Schistosoma mansoni, revealed that specific halogen substitutions are crucial for activity. plos.org For example, while a 2-chlorobenzyl or 2-trifluoromethylbenzyl group at the R1 position conferred activity, other substitutions led to inactive compounds. plos.org

Electron-donating groups, such as an amino group (-NH2), also play a significant role. In a study on 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-substituted arylidene-2-phenylthiazolidin-4-ones, it was found that electron-donating groups on the phenyl ring enhanced biological potency, whereas electron-withdrawing groups led to a reduction in activity. niscpr.res.in Specifically, the addition of an NH2 group as an electron-donating substituent was found to increase the corrosion inhibition efficiency of benzimidazole derivatives, which can be correlated to the molecule's interaction capabilities. semanticscholar.org

The combination of an electron-withdrawing bromine at position 6 and an electron-donating amine at position 7 on the 1H-benzo[d]imidazol-7-amine molecule creates a unique electronic profile that can modulate its binding affinity to various biological targets. The amine group can act as a hydrogen bond donor, while the bromine can participate in halogen bonding, both of which are important interactions in drug-receptor binding.

Table 1: Effect of Substituents on the Biological Potency of Benzimidazole Derivatives

Compound SeriesSubstituent Type/PositionObserved Effect on Biological PotencyReference
RAF kinase inhibitors4-bromo substituentEnhanced binding affinity. nih.gov
Anti-androgen agents4-bromobenzyl on 5,6-dichloro-benzimidazolePotent activity. nih.gov
Benzylidenebenzohydrazide hybrids3-Bromo or 3-fluoro on phenyl ringPotent and selective cytotoxic activity. mdpi.com
Thiazolidinone derivativesElectron-donating groups (e.g., dimethoxy)Enhanced antimicrobial effects. niscpr.res.in
Corrosion inhibitorsElectron-donating group (-NH2)Increased inhibition efficiency. semanticscholar.org
Corrosion inhibitorsElectron-withdrawing group (-NO2)Decreased inhibition efficiency. semanticscholar.org

Impact of Substituents on Spectroscopic Signatures and Electronic Properties

The bromine atom is an electron-withdrawing group due to its inductive effect (-I), while the amine group is a strong electron-donating group through resonance (+M effect). This "push-pull" arrangement can lead to a significant intramolecular charge transfer (ICT) character in the molecule's electronic transitions. Studies on other benzimidazole derivatives have shown that electron-donating substituents generally increase the electron density of the molecule's adsorption site, enhancing interactions. researchgate.net Conversely, electron-withdrawing groups decrease the electron density. researchgate.net

The presence of these substituents will alter the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Typically, electron-donating groups like -NH2 raise the HOMO energy level, while electron-withdrawing groups like -Br lower the LUMO energy level. This combined effect leads to a smaller HOMO-LUMO energy gap, which corresponds to a red-shift (shift to longer wavelengths) in the UV-visible absorption spectrum. acs.orgdergipark.org.tr

In spectroscopic analysis, the chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. The electron-donating amine group at position 7 would be expected to increase the electron density on the adjacent aromatic protons and carbons, causing an upfield shift (to lower ppm values). The electron-withdrawing bromine at position 6 would have the opposite effect on its neighbors, causing a downfield shift. The interplay of these effects creates a distinct NMR fingerprint for the molecule. acs.org

Table 2: Predicted Impact of Substituents on Properties of 6-Bromo-1H-benzo[d]imidazol-7-amine

PropertyEffect of 6-Bromo (Electron-Withdrawing)Effect of 7-Amine (Electron-Donating)Combined EffectReference
HOMO EnergySlight decreaseSignificant increaseOverall increase semanticscholar.orgresearchgate.net
LUMO EnergySignificant decreaseSlight increaseOverall decrease semanticscholar.orgresearchgate.net
HOMO-LUMO GapIncreaseDecreaseSignificant decrease dergipark.org.tr
UV-Vis AbsorptionBlue-shift (hypsochromic)Red-shift (bathochromic)Net red-shift due to ICT acs.org
NMR Chemical Shift (adjacent protons)Downfield shift (deshielding)Upfield shift (shielding)Distinct pattern based on position acs.orgresearchgate.net

Computational Approaches to Elucidate SAR/SPR

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the SAR and SPR of benzimidazole derivatives. semanticscholar.orgdergipark.org.trresearchgate.net These methods allow for the calculation of various molecular and electronic properties that correlate with experimental observations.

For a molecule like this compound, DFT calculations can predict its optimized geometry, frontier molecular orbital (HOMO and LUMO) energies, and the distribution of electron density. researchgate.netresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the energy required for electronic excitation. dergipark.org.tr

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are other computational techniques used to investigate intramolecular interactions, such as hydrogen bonds and charge transfer. sciepub.com NBO analysis can quantify the stabilization energies from electron delocalization between donor and acceptor orbitals, providing insight into the electronic effects of substituents like the bromo and amine groups. semanticscholar.orgsciepub.com

Molecular docking simulations can be employed to predict the binding mode and affinity of this compound with specific protein targets. By modeling the interactions between the ligand and the active site of a receptor, researchers can rationalize observed biological activities and guide the design of more potent analogs. plos.org These computational studies help to build robust SAR models by correlating calculated quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, electrostatic potential) with biological potency. researchgate.net

Table 3: Common Computational Methods and Their Applications for Benzimidazole Derivatives

Computational MethodCalculated Properties/DescriptorsApplication in SAR/SPR AnalysisReference
Density Functional Theory (DFT)Optimized geometry, HOMO/LUMO energies, Mulliken charges, Molecular Electrostatic Potential (MEP)Predicting reactivity, electronic spectra, and sites for electrophilic/nucleophilic attack. semanticscholar.orgdergipark.org.trresearchgate.net
Time-Dependent DFT (TD-DFT)Excitation energies, UV-Vis absorption spectraCorrelating electronic structure with spectroscopic signatures. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM)Bond critical points, electron density at BCPsAnalyzing the nature and strength of intramolecular hydrogen bonds and other weak interactions. sciepub.com
Natural Bond Orbital (NBO) AnalysisStabilization energies (E(2)), orbital occupanciesQuantifying intramolecular charge transfer and delocalization effects of substituents. semanticscholar.orgsciepub.com
Molecular DockingBinding poses, interaction energies, binding affinityPredicting ligand-receptor interactions and rationalizing biological activity. plos.org

Conclusion and Future Research Directions

Summary of Key Findings and Contributions

Research into functionalized benzimidazoles has established them as versatile compounds with a wide array of biological activities. The strategic placement of substituents dramatically influences their mechanism of action and therapeutic potential. The bromine atom, a common feature in many bioactive marine natural products, is known to enhance the potency of compounds through halogen bonding and by improving pharmacokinetic properties like membrane permeability. researchgate.net

Key findings for structurally related brominated benzimidazoles include:

Anticancer Activity: Various benzimidazole (B57391) derivatives have shown significant cytotoxicity against a range of human cancer cell lines. acs.org The mechanism often involves the inhibition of key enzymes crucial for cancer cell proliferation, such as topoisomerase I, or interference with DNA structure and function. acs.org For instance, certain novel 1H-benzo[d]imidazoles exhibit potent growth inhibition, arresting the cell cycle at the G2/M phase. acs.org

Kinase Inhibition: The benzimidazole core is a key component in many kinase inhibitors. Derivatives have been developed as multi-targeted inhibitors against kinases like EGFR, HER2, and CDK2, which are often dysregulated in cancer. nih.gov The presence of a bromo substituent has been noted as favorable for potent and selective cytotoxic activity. nih.gov

Antimicrobial and Antitubercular Activity: Halogenated benzimidazoles have been synthesized and evaluated for their efficacy against various bacterial and fungal strains, including Mycobacterium tuberculosis. researchgate.net Positional isomers of bromo-substituted benzimidazoles have demonstrated significant activity against the H37Rv strain of M. tuberculosis. researchgate.net

While these findings pertain to the broader class of compounds, they underscore the immense potential of 6-Bromo-1H-benzo[d]imidazol-7-amine as a scaffold for developing new therapeutic agents. The specific arrangement of the bromo and amino groups could lead to unique biological profiles and warrants dedicated investigation.

Emerging Directions for Advanced Synthetic Methodologies

The synthesis of functionalized benzimidazoles is a mature field, yet there is continuous innovation aimed at improving efficiency, yield, and structural diversity. Future synthesis of this compound and its derivatives could leverage several advanced methodologies:

Microwave-Assisted Synthesis: This technique has been successfully used for the cyclocondensation step in forming the benzimidazole ring, significantly reducing reaction times and often improving yields compared to conventional heating. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, stoichiometry), enhancing safety and scalability. This would be particularly advantageous for multi-step syntheses of complex derivatives.

Catalytic Cross-Coupling Reactions: Modern palladium, copper, or nickel-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann) are ideal for introducing a wide variety of substituents onto the benzimidazole core or the amino group, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Multi-Component Reactions (MCRs): Designing one-pot MCRs to construct the substituted benzimidazole core from simple precursors would be a highly efficient and atom-economical approach to generate novel analogues.

Late-Stage Functionalization: Developing methods for the selective C-H activation and functionalization of the pre-formed this compound scaffold would provide a powerful tool for creating derivatives that are otherwise difficult to access.

Prospects for Deeper Mechanistic Understanding of Biological Activities

Future research should aim to move beyond preliminary screening to a deeper, mechanistic understanding of how this compound and its analogues exert their biological effects.

Target Identification and Validation: For compounds showing promising anticancer activity, identifying the specific molecular target(s) is paramount. Techniques such as thermal shift assays, affinity chromatography, and chemoproteomics can be employed. Computational docking studies can predict interactions with potential targets like kinases or DNA, which can then be validated experimentally. acs.orgnih.gov

Enzyme Inhibition Kinetics: For derivatives acting as enzyme inhibitors (e.g., against topoisomerases or kinases), detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive) and inhibition constants (Ki). acs.org This information is crucial for optimizing potency and selectivity.

Structural Biology: Obtaining co-crystal structures of active compounds bound to their biological targets (e.g., an enzyme's active site) would provide invaluable atomic-level insights into the binding interactions. This understanding is essential for rational, structure-based drug design.

Cellular Pathway Analysis: Advanced cellular biology techniques, including transcriptomics (RNA-seq) and proteomics, can reveal the downstream effects of a compound on cellular pathways. For example, analysis can confirm the induction of apoptosis by measuring levels of key proteins like caspases, Bax, and Bcl-2. nih.gov

Table 1: Biological Activity of Related Benzimidazole Derivatives

Compound Class Target/Assay Activity Metric Result Reference
1H-benzo[d]imidazoles (BBZs) Human Cancer Cell Lines GI₅₀ 0.16 to 3.6 µM acs.org
BBZ derivative 12b Human Topoisomerase I IC₅₀ (Relaxation Assay) 16 µM acs.org
Benzimidazole-hydrazones (6h, 6i ) Multiple Kinases (EGFR, HER2, CDK2) IC₅₀ 7.82 to 21.48 µM nih.gov
Bromo-sulfonyl-benzimidazoles M. tuberculosis H37Rv Antimicrobial Activity Significant researchgate.net
Benzoxazole-oxadiazole Analogues Acetylcholinesterase (AChE) IC₅₀ 5.80 ± 2.18 µM researchgate.net

Potential for Novel Technological Applications and Material Innovations

Beyond its biomedical potential, the unique electronic and structural features of the this compound scaffold suggest applications in materials science and technology.

Nonlinear Optics (NLO): The benzimidazole ring is an electron-rich heterocyclic system. When combined with appropriate electron-donating (amine) and withdrawing groups, derivatives can exhibit significant NLO properties. researchgate.net The generation of materials with a high first hyperpolarizability (βo) is a promising strategy for developing advanced optical materials. researchgate.net

Organic Electronics: The planar, aromatic structure of the benzimidazole core makes it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as a component in organic photovoltaics. The bromo and amino substituents can be used to tune the HOMO/LUMO energy levels and solid-state packing.

Corrosion Inhibitors: Benzimidazole derivatives are effective corrosion inhibitors for metals and alloys in acidic environments. They function by adsorbing onto the metal surface, forming a protective barrier. The specific heteroatoms (N, Br) in this compound could offer strong coordination to metal surfaces, making it a target for this application.

Chemical Probes: The benzimidazole scaffold can be elaborated into fluorescent probes for detecting specific ions, molecules, or changes in the cellular environment. The inherent fluorescence of the benzimidazole ring system can be modulated by interactions involving the amino and bromo substituents, forming the basis for a sensor.

The exploration of these avenues will require interdisciplinary collaboration between synthetic chemists, biologists, and materials scientists to fully unlock the potential of this promising chemical entity.

Table 2: List of Compounds Mentioned

Compound Name
This compound
6-bromo-1H-indazole
2-aminobenzimidazole
6-Bromo-N-(1H-indazol-6-yl)quinolin-4-amine

Q & A

Q. How can bibliometric analysis identify gaps in the existing literature on this compound?

  • Methodological Answer: Apply co-word analysis (VOSviewer) to map keyword clusters (e.g., "synthesis," "biological activity"). Identify under-researched areas like enantioselective catalysis or environmental fate. Use CiteSpace to detect citation bursts signaling emerging topics (e.g., photodynamic therapy applications) .

Q. Notes

  • Data Tables: Include factorial design matrices, SAR parameter tables, and bibliometric network graphs.
  • Ethical Compliance: Adhere to ACS Ethical Guidelines for non-medical compounds, emphasizing safety protocols for brominated intermediates.

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